
1-(Benzyloxy)-2-fluoro-4-nitrobenzene
概要
説明
The compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a chemical that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted nitrobenzenes and benzonitriles are explored, indicating that such compounds can exhibit smectic liquid-crystalline properties . Additionally, the synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes suggests the potential for nitrobenzene derivatives to participate in intricate chemical reactions .
Synthesis Analysis
The synthesis of nitrobenzene derivatives can be complex and diverse. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield from commercially available precursors, demonstrating the feasibility of synthesizing substituted nitrobenzenes with specific functional groups . Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile involved reactions with amines and amino acids, showcasing the reactivity of such compounds . These examples suggest that the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would likely involve multi-step reactions with careful control of conditions to introduce the benzyloxy and nitro groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 1,3-bis(4-nitrofuroxan-3-yl)-4-nitrobenzene was confirmed using this method . The planarity and orientation of substituents on the benzene ring can significantly affect the properties of the molecule, as seen in the case of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, where the benzaldehyde and nitroaniline fragments were found to be essentially planar and parallel . These findings imply that the molecular structure of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would also be crucial in determining its physical and chemical properties.
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo a variety of chemical reactions. The gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates indicates that nitro groups can participate in redox and cycloaddition reactions . Moreover, the reactivity of 2-Fluoro-5-nitrobenzonitrile with amines and NH-heteroaromatic compounds suggests that the nitro and fluoro substituents can influence the course of nucleophilic substitution reactions . These insights suggest that 1-(Benzyloxy)-2-fluoro-4-nitrobenzene could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and substituents. The smectic properties of perfluoroalkyl ethoxy-substituted nitrobenzenes indicate that such compounds can form ordered phases with specific layer spacings . The crystal structure of 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene reveals a deformation of the aromatic ring and specific nitrogen-fluorine distances, which could affect the compound's reactivity and stability . These studies suggest that the physical and chemical properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would need to be investigated to understand its potential applications and behavior in various environments.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
The compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene can be synthesized through various chemical reactions. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, indicating a potential pathway for synthesizing related fluoro-nitrobenzene compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Characterization Techniques
X-ray crystallography and various spectroscopic methods like NMR, EI-MS, and FT-IR are used to characterize these compounds. This is crucial for confirming their chemical structure and purity (Sweeney, McArdale, & Aldabbagh, 2018).
Application in Synthesis of Other Compounds
- Intermediate in Synthesis: The structure of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene makes it a potential intermediate in synthesizing other complex organic compounds. For instance, similar fluoro-nitrobenzene compounds have been used in copper-catalyzed synthesis of 2-arylbenzimidazole derivatives, indicating its utility in complex organic syntheses (Sayahi et al., 2018).
Advanced Applications in Chemistry
Catalysis and Organic Reactions
The compound can be involved in catalytic processes and organic reactions. For example, a similar compound, 1-fluoro-2-nitrobenzene, was used in organocatalytic syntheses of benzoxazoles and benzothiazoles. This highlights its potential application in facilitating various chemical reactions (Alla, Sadhu, & Punniyamurthy, 2014).
Phase-Transfer Catalysis
It can be used in phase-transfer catalysis as demonstrated by the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, a similar compound, under a multi-site phase-transfer catalyst. This indicates its potential in enhancing the efficiency of organic reactions (Harikumar & Rajendran, 2014).
作用機序
Target of Action
The primary targets of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene are likely to be enzymes or receptors that interact with benzylic compounds . These targets play a crucial role in various biochemical reactions, including oxidation and reduction processes .
Mode of Action
1-(Benzyloxy)-2-fluoro-4-nitrobenzene may interact with its targets through nucleophilic substitution reactions . The compound’s benzylic position enhances its reactivity, allowing it to participate in SN1, SN2, and E1 reactions . The resulting changes could include the formation of new compounds or the alteration of existing ones .
Biochemical Pathways
The compound’s action could affect various biochemical pathways. For instance, it might influence the formation of oximes and hydrazones, which are chemical reactions involving aldehydes and ketones . The compound could also impact the oxidation of alkyl side-chains, particularly those on a benzene ring .
Result of Action
The action of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene at the molecular and cellular levels could result in various outcomes. For instance, it could lead to the formation of new compounds, such as oximes or hydrazones . It could also cause changes in the structure or function of its targets .
Action Environment
The action, efficacy, and stability of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound’s reactivity could be enhanced in an acidic environment .
特性
IUPAC Name |
2-fluoro-4-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEYJMWVGVVRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621799 | |
| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
CAS RN |
76243-24-8 | |
| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

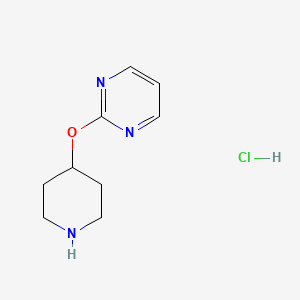
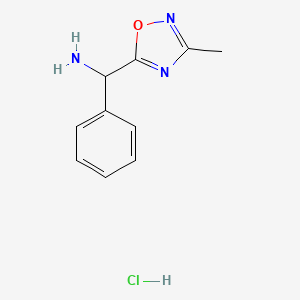
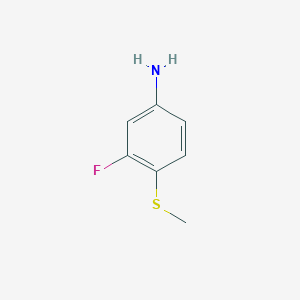
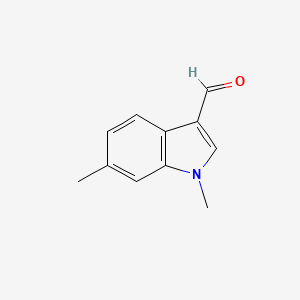
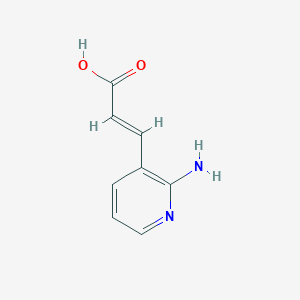

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

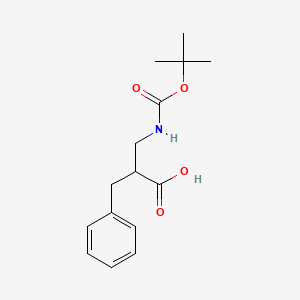



![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)
